Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate
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Overview
Description
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protected amino group, a nitrobenzyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The intermediate product is then reacted with 4-nitrobenzyl chloride in the presence of a suitable base to introduce the nitrobenzyl group. Finally, the sulfanyl group is introduced through a nucleophilic substitution reaction using a thiol reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential prodrug, where the compound is metabolized in the body to release active therapeutic agents.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate depends on its specific application. In biological systems, the compound may act as a prodrug, where enzymatic cleavage of the Boc group or reduction of the nitro group releases the active form of the drug. The sulfanyl group may also interact with biological targets, such as enzymes or receptors, to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a hydroxy group instead of a sulfanyl group.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(4-nitrobenzyl)sulfanyl]propanoate is unique due to the presence of both a nitrobenzyl and a sulfanyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various fields.
Properties
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(4-nitrophenyl)methylsulfanyl]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S/c1-5-24-15(20)14(18-16(21)25-17(2,3)4)11-26-10-12-6-8-13(9-7-12)19(22)23/h6-9,14H,5,10-11H2,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCMJAXGJGLQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CSCC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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